molecular formula C17H12FN3O4 B3007823 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 851094-48-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B3007823
CAS No.: 851094-48-9
M. Wt: 341.298
InChI Key: AKKKKKPWLQHFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 4-fluorobenzamide substituent. This compound belongs to a class of heterocyclic derivatives extensively studied for their antimicrobial and anti-inflammatory properties . The 1,3,4-oxadiazole ring enhances metabolic stability and bioavailability, while the benzodioxin group contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)15(22)19-17-21-20-16(25-17)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKKKPWLQHFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common synthetic route includes:

    Formation of the Benzodioxin Intermediate: The reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions.

    Synthesis of the Oxadiazole Ring: The cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring.

    Coupling Reaction: The final step involves coupling the benzodioxin and oxadiazole intermediates with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a bioactive molecule.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to alterations in cellular functions. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby affecting neural signaling.

Comparison with Similar Compounds

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

  • Structure : Replaces the 4-fluorobenzamide group with a 2-(methylsulfanyl)benzamide.
  • Properties : Exhibits a molecular weight of 369.39 g/mol (vs. 363.35 g/mol for the 4-fluoro derivative) and increased lipophilicity due to the sulfur-containing substituent.
  • Activity : Demonstrates moderate antibacterial activity (MIC: 8–16 µg/mL against Staphylococcus aureus), but higher cytotoxicity (15–20% hemolysis at 50 µg/mL) compared to the 4-fluoro analogue .

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

  • Structure : Incorporates a sulfonyl group at the 3-position of the benzamide.
  • Properties : Higher molecular weight (429.4 g/mol) and improved aqueous solubility due to the polar sulfonyl group.
  • Activity : Shows enhanced antifungal activity (MIC: 4 µg/mL against Candida albicans) but reduced metabolic stability in hepatic microsomal assays .

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • Structure : Replaces benzamide with a thioacetamide linker and a 2-chlorophenyl group.
  • Properties : Lower molecular weight (386.8 g/mol) and increased electrophilicity.
  • Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) but higher hepatotoxicity in murine models .

Key Findings :

  • The 4-fluorobenzamide derivative strikes a balance between potency (low MIC) and safety (minimal hemolysis).
  • Sulfonyl and thioether substitutions improve antifungal activity but compromise metabolic stability or toxicity profiles.

Pharmacokinetic and Toxicity Profiles

  • 4-fluorobenzamide : Shows 85% plasma protein binding and a half-life of 6.2 hours in rats, with negligible hepatotoxicity at therapeutic doses .
  • Chlorophenyl analogues : Demonstrate hepatotoxicity (ALT levels 3× baseline) due to reactive metabolite formation .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse sources.

1. Structural Overview

The compound features a complex structure characterized by the presence of a benzodioxin moiety , an oxadiazole ring , and a fluorobenzamide group . Its molecular formula is C16H14FN3O3C_{16}H_{14}FN_{3}O_{3} with a molecular weight of approximately 313.30 g/mol.

2. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : Reacting 2,3-dihydrobenzo[1,4]dioxin with appropriate reagents to form the oxadiazole.
  • Amidation : The oxadiazole derivative is then reacted with 4-fluorobenzoyl chloride to yield the final product.

3.1 Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of RET Kinase : A related study showed that benzamide derivatives containing oxadiazole rings demonstrated potent inhibition of RET kinase activity in various cancer cell lines . This suggests that this compound may possess similar inhibitory effects.

3.2 Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Research on related benzamide derivatives indicates that they can effectively inhibit acetylcholinesterase and butyrylcholinesterase enzymes . This activity is critical for therapeutic applications in neurodegenerative diseases like Alzheimer's.

4.1 Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study highlighted how modifications to the benzamide and oxadiazole components significantly influenced biological activity. For example:

CompoundIC50 (µM)Activity
Compound A5.0Moderate Cholinesterase Inhibition
Compound B12.0Weak Cholinesterase Inhibition
N-[5-(2,3-dihydro...TBDTBD

These findings suggest that further optimization of the compound's structure could enhance its efficacy.

4.2 Therapeutic Potential in Diabetes and Neurodegeneration

In a study evaluating sulfonamides with similar structures to N-[5-(2,3-dihydro...], it was found that they exhibited promising results against α-glucosidase and acetylcholinesterase enzymes . Such findings open avenues for developing new treatments for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

5. Conclusion

This compound presents a compelling profile for further research due to its potential anticancer and enzyme inhibitory activities. Continued exploration into its biological mechanisms and structure modifications could lead to significant therapeutic advancements in oncology and neuropharmacology.

Q & A

Basic: What are the optimal synthetic routes for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can yield be improved?

Methodological Answer:
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 2,3-dihydro-1,4-benzodioxin-6-yl-substituted 1,3,4-oxadiazole intermediates. A stepwise approach includes:

Oxadiazole Formation: Cyclization of carbohydrazides with POCl₃ or using microwave-assisted methods to reduce reaction time .

Amide Coupling: Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF under inert conditions .
Yield Optimization:

  • Use factorial design (e.g., 2³ design) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–3 mol%). Response surface methodology (RSM) can identify optimal conditions .
  • Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 60–75%, with purity >95% confirmed by NMR and LC-MS .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the benzodioxin moiety (δ 4.2–4.4 ppm for –OCH₂CH₂O–), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and oxadiazole ring protons (δ 8.3–8.5 ppm) .
  • LC-MS/MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 385.3) and fragmentation patterns (loss of CO from benzamide).
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxadiazole N and benzodioxin O) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm .

Advanced: How can computational modeling predict the biological activity of this compound against kinase targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the oxadiazole and fluorobenzamide groups .

MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) calculations for affinity ranking .

QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with IC₅₀ values from kinase assays .

Advanced: How should researchers address contradictions in solubility and stability data across studies?

Methodological Answer:

  • Solubility Discrepancies:
    • Test solubility in parallel using USP buffers (pH 1.2–7.4) and DMSO/PBS mixtures. Note that fluorobenzamide derivatives often show pH-dependent solubility (e.g., higher at pH > 6 due to deprotonation) .
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
  • Stability Issues:
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazoles may hydrolyze under acidic/alkaline conditions, requiring lyophilization for long-term storage .
    • Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .

Advanced: What in vivo pharmacokinetic parameters should be prioritized for this compound, and how are they measured?

Methodological Answer:

  • Key Parameters:
    • Bioavailability (%F): Compare AUC₀–∞ after oral vs. IV administration in rodent models.
    • Half-life (t₁/₂): Use non-compartmental analysis (NCA) in WinNonlin.
    • Tissue Distribution: Quantify compound levels in liver, kidneys, and brain via LC-MS/MS post-sacrifice .
  • Methodology:
    • Dose rats (5 mg/kg) and collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. Extract plasma with acetonitrile, evaporate, and reconstitute in mobile phase for LC-MS .
    • Apply PBPK modeling (e.g., GastroPlus) to predict human PK profiles .

Advanced: How can researchers design experiments to resolve conflicting cytotoxicity results in cancer cell lines?

Methodological Answer:

  • Experimental Design:
    • Use a panel of cell lines (e.g., MCF-7, A549, HeLa) with triplicate wells. Include positive controls (e.g., doxorubicin) and normalize viability via MTT/WST-1 assays .
    • Test dose-response (0.1–100 µM) and exposure times (24–72 h). Note that fluorobenzamide derivatives may require longer incubation for apoptosis induction .
  • Data Analysis:
    • Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values.
    • Use RNA-seq to identify differential gene expression (e.g., pro-apoptotic Bax/Bcl-2 ratio) in sensitive vs. resistant lines .

Advanced: What strategies mitigate off-target effects in enzyme inhibition assays?

Methodological Answer:

Selectivity Screening: Test against a kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM. Prioritize targets with >50% inhibition .

Proteome-Wide Profiling: Use activity-based protein profiling (ABPP) with fluorescent probes to detect non-specific binding .

Structural Optimization: Introduce substituents (e.g., methyl groups) to the benzodioxin ring to sterically hinder off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.